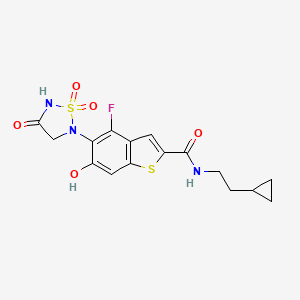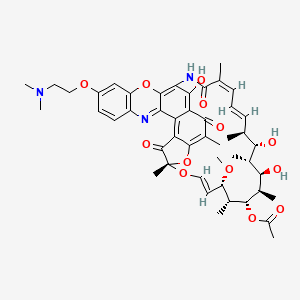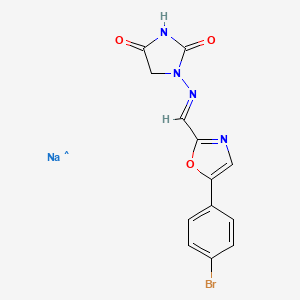
Azumolene (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azumolene (sodium) is a muscle relaxant that inhibits the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells . It is a water-soluble analogue of dantrolene sodium, making it more suitable for emergency use . Azumolene is primarily used to counter muscle dysfunction associated with malignant hyperthermia .
準備方法
Synthetic Routes and Reaction Conditions
Azumolene can be synthesized through a series of chemical reactions involving the formation of an oxazole ring and subsequent modifications. The synthetic route typically involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate, which is then cyclized to produce the oxazole ring .
Industrial Production Methods
Industrial production of azumolene sodium involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The reaction conditions are carefully controlled to ensure the consistent production of high-purity azumolene sodium .
化学反応の分析
Types of Reactions
Azumolene sodium undergoes various chemical reactions, including:
Oxidation: Azumolene can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in azumolene, potentially altering its activity.
Substitution: Azumolene can undergo substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azumolene derivatives with altered functional groups .
科学的研究の応用
Azumolene sodium has a wide range of scientific research applications:
作用機序
Azumolene sodium exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. It binds to the ryanodine receptor, stabilizing it in a closed state and preventing calcium release . This action reduces muscle contraction and helps manage conditions like malignant hyperthermia .
類似化合物との比較
Similar Compounds
Dantrolene Sodium: A less water-soluble analogue of azumolene, also used to treat malignant hyperthermia.
Ryanodine: Another compound that affects calcium release but with different binding properties and effects.
Uniqueness
Azumolene sodium’s primary uniqueness lies in its improved water solubility compared to dantrolene sodium, making it more effective for emergency use . Additionally, its specific binding to the ryanodine receptor provides a targeted mechanism of action, distinguishing it from other muscle relaxants .
特性
分子式 |
C13H9BrN4NaO3 |
|---|---|
分子量 |
372.13 g/mol |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/b16-6+; |
InChIキー |
LPJVYINOPBXWDB-FPUQOWELSA-N |
異性体SMILES |
C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
正規SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


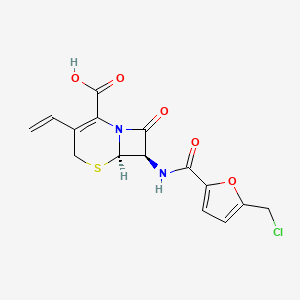
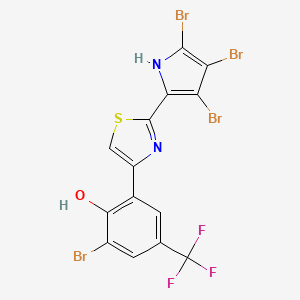

![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
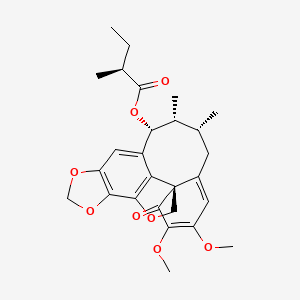
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
